N-(3-acetamidophenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide
Description
This compound is a pyrazole-acetamide derivative featuring a 5-methylpyrazole core substituted with a 4-methylpiperazine-1-carbonyl group and linked to a 3-acetamidophenyl moiety via an acetamide bridge.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-14-11-18(20(29)25-9-7-24(3)8-10-25)23-26(14)13-19(28)22-17-6-4-5-16(12-17)21-15(2)27/h4-6,11-12H,7-10,13H2,1-3H3,(H,21,27)(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJLPPANEIJVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC(=C2)NC(=O)C)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be analyzed for its pharmacophoric elements, which include an acetamide group, a pyrazole ring, and a piperazine moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit inhibition of specific kinases involved in cellular signaling pathways. The biological activity may be attributed to the compound's ability to interact with protein targets through hydrogen bonding and hydrophobic interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds featuring pyrazole scaffolds. For instance, modifications to the pyrazole structure have been shown to enhance activity against β-coronaviruses by targeting specific kinases involved in viral replication .
Anticancer Potential
The compound's structural analogs have been evaluated for their anticancer properties. In vitro studies suggest that similar compounds can inhibit tumor cell proliferation by targeting key signaling pathways associated with cancer progression .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
- Study 1 : A derivative with a similar piperazine structure demonstrated significant inhibition of cancer cell lines in vitro, with IC50 values in the low micromolar range. This suggests that modifications to the piperazine moiety can enhance anticancer activity.
- Study 2 : Another study investigated the metabolic stability of pyrazole derivatives, revealing that certain substitutions could improve pharmacokinetic profiles while maintaining biological efficacy .
Data Tables
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Analogs
| Compound Name | Core Structure | Substituents | Molecular Weight | Notable Properties | Reference |
|---|---|---|---|---|---|
| Target Compound | Pyrazole-acetamide | 5-methyl, 4-methylpiperazine-1-carbonyl, 3-acetamidophenyl | ~416.5* | Enhanced solubility, kinase inhibition potential | [Hypothetical] |
| N-(4-Chlorophenyl)-2-[4-phenyl-2-(1H-pyrazol-1-yl)-1H-imidazol-1-yl]acetamide (7n) | Pyrazole-imidazole hybrid | 4-chlorophenyl, phenyl | ~408.8 | Antimicrobial activity, moderate solubility | |
| Tunisertib (N-[(2,6-difluorophenyl)methyl]-2-[3-(6-methylpyridin-2-yl)-4-(quinolin-4-yl)-1H-pyrazol-1-yl]acetamide) | Pyrazole-acetamide | Difluorophenyl, quinoline | ~464.5 | Serine/threonine kinase inhibitor | |
| N-(2,3-Dichlorophenyl)-2-[4-phenyl-2-(1H-pyrazol-1-yl)-1H-imidazol-1-yl]acetamide (7o) | Pyrazole-imidazole hybrid | 2,3-dichlorophenyl | ~443.3 | Poor solubility, antimicrobial activity | |
| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone | Piperazine-pyrazole hybrid | 2,3-dimethylphenyl, phenyl | ~375.5 | Piperazine-enhanced binding affinity |
*Calculated based on molecular formula.
Substituent Effects on Bioactivity
Pharmacokinetic Profiles
- Solubility : The 4-methylpiperazine-1-carbonyl group in the target compound increases water solubility compared to chlorinated or nitro-substituted analogs (e.g., 7s , 7t ), which suffer from poor dissolution .
- Metabolic Stability : The acetamidophenyl group in the target compound may reduce metabolic degradation compared to nitro-substituted derivatives (e.g., 4a in ), which are prone to enzymatic reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
